(3,3-Dimethyloxolan-2-yl)methanesulfonamide
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Overview
Description
(3,3-Dimethyloxolan-2-yl)methanesulfonamide is a chemical compound with the molecular formula C7H15NO3S and a molecular weight of 193.26 g/mol . It is also known by its IUPAC name, (3,3-dimethyltetrahydrofuran-2-yl)methanesulfonamide . This compound is characterized by the presence of a tetrahydrofuran ring substituted with a methanesulfonamide group, making it an interesting subject for various chemical studies and applications.
Preparation Methods
The synthesis of (3,3-Dimethyloxolan-2-yl)methanesulfonamide typically involves the reaction of 3,3-dimethyloxolane with methanesulfonyl chloride in the presence of a base such as triethylamine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the compound.
Chemical Reactions Analysis
(3,3-Dimethyloxolan-2-yl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Scientific Research Applications
(3,3-Dimethyloxolan-2-yl)methanesulfonamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of specialty chemicals and as a reagent in chemical synthesis.
Mechanism of Action
The mechanism of action of (3,3-Dimethyloxolan-2-yl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The methanesulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
(3,3-Dimethyloxolan-2-yl)methanesulfonamide can be compared with other similar compounds such as:
(3,3-Dimethyloxolan-2-yl)methanesulfonate: This compound has a similar structure but contains a methanesulfonate group instead of a methanesulfonamide group.
(3,3-Dimethyloxolan-2-yl)methanesulfonic acid: This compound is an oxidized form of this compound and contains a sulfonic acid group.
(3,3-Dimethyloxolan-2-yl)methanesulfonyl chloride: This compound is a precursor in the synthesis of this compound and contains a sulfonyl chloride group.
Properties
IUPAC Name |
(3,3-dimethyloxolan-2-yl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO3S/c1-7(2)3-4-11-6(7)5-12(8,9)10/h6H,3-5H2,1-2H3,(H2,8,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHNKKKHPXVWQNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCOC1CS(=O)(=O)N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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